molecular formula C13H14N2O2 B8308254 Ethyl 5-aminoisoquinoline-3-acetate

Ethyl 5-aminoisoquinoline-3-acetate

Cat. No.: B8308254
M. Wt: 230.26 g/mol
InChI Key: KVXJFHOQEKPSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-aminoisoquinoline-3-acetate is a high-purity chemical intermediate designed for advanced research and development. This compound features a multifunctional molecular architecture, combining an electron-rich 5-aminoisoquinoline scaffold with an ester-functionalized acetate side chain. The 5-aminoisoquinoline core is a privileged structure in medicinal chemistry, known for its presence in bioactive molecules and its utility in organic synthesis . The primary application of this reagent is as a key building block in the synthesis of novel heterocyclic compounds. The reactive amino and ester functional groups make it a versatile precursor for constructing complex molecular libraries, particularly for the development of potential therapeutic agents . Isoquinoline derivatives are investigated for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making this compound a valuable starting point for drug discovery programs . Furthermore, the isoquinoline structure is recognized for its interesting photophysical properties. Derivatives similar to this compound have been studied as potential fluorophores due to their conjugated ring system, which can be tuned for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent sensors . The synthetic value of this compound is underscored by the growing emphasis on greener chemistry principles in heterocyclic synthesis, including microwave-assisted and metal-catalyzed coupling reactions, for which isoquinoline intermediates are well-suited . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheet prior to use.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 2-(5-aminoisoquinolin-3-yl)acetate

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)7-10-6-11-9(8-15-10)4-3-5-12(11)14/h3-6,8H,2,7,14H2,1H3

InChI Key

KVXJFHOQEKPSOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=CC=C2N)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from related compounds discussed in the evidence:

Comparison with Ethyl Ester-Containing Compounds

  • Ethyl 2-Cyano-3-Ethoxybut-2-Enoate (P1 in ): This intermediate, used in synthesizing 5-amino-3-methyl-isoxazole-4-carboxylic acid, shares the ethyl ester functional group with the target compound. Ethyl esters are commonly employed in organic synthesis to protect carboxylic acids or improve reaction yields. However, P1 features a cyano group and an ethoxy substituent, distinguishing it from the isoquinoline-based structure of Ethyl 5-aminoisoquinoline-3-acetate .
  • Isoamyl Acetate (): A simple ester used in flavoring agents, isoamyl acetate lacks the heterocyclic complexity of this compound.

Structural and Functional Differences

Compound Core Structure Functional Groups Applications
This compound Isoquinoline Amino, ethyl ester Not available in evidence
5-Amino-3-methyl-isoxazole-4-carboxylic acid () Isoxazole Amino, carboxylic acid Unnatural amino acid synthesis
Isoamyl Acetate () Linear ester Acetate ester Food flavoring, solvents

Key Observations:

  • Ethyl esters in heterocyclic systems (e.g., isoquinoline, isoxazole) may improve solubility or facilitate synthetic steps, as seen in .
  • The amino group in this compound could enhance bioactivity compared to non-amino-substituted esters like isoamyl acetate .

Research Findings and Limitations

  • Synthesis Pathways: this compound may involve multi-step synthesis analogous to , where ethyl esters are intermediates.
  • Industrial Relevance: Simple esters like isoamyl acetate dominate flavor and fragrance industries, whereas complex heterocyclic esters (e.g., this compound) likely target niche pharmaceutical applications .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-aminoisoquinoline-3-acetate?

this compound can be synthesized via cyclocondensation reactions starting from precursors like isatoic anhydride and ethyl acetoacetate. Key steps include:

  • Precursor activation : Isatoic anhydride reacts with ethyl acetoacetate under reflux conditions in a polar aprotic solvent (e.g., DMF) to form the quinoline backbone.
  • Amination : Introduction of the amino group at the 5-position typically involves nucleophilic substitution or catalytic hydrogenation, depending on the protecting groups used.
  • Esterification : The acetate moiety is introduced via esterification under acidic or basic catalysis. Reaction optimization (temperature, solvent, catalyst) is critical for yield and purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., ester, amino).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric consistency.
  • HPLC : Quantifies purity (>95% is typical for research-grade material). Cross-referencing spectral data with known analogs (e.g., fluorinated derivatives) enhances structural validation .

Q. What are the recommended storage conditions to maintain compound stability?

Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the ester group or oxidation of the amino group. Stability studies suggest a shelf life of >12 months under these conditions when purity exceeds 95% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic variation of parameters is required:

  • Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may promote side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Catalyst : Lewis acids (e.g., ZnCl2_2) or organocatalysts can enhance reaction efficiency. Use a Design of Experiments (DoE) approach to identify interactions between variables. Parallel small-scale reactions (0.1–1 mmol) are cost-effective for screening .

Q. How should researchers address contradictions in biological activity data across studies?

  • Replicate assays : Ensure consistency in cell lines, assay protocols, and compound purity.
  • Orthogonal validation : Use multiple assay types (e.g., enzymatic inhibition vs. cell viability) to confirm activity.
  • Metabolic stability testing : Check for degradation products that may interfere with results. Contradictions often arise from variations in experimental design or unaccounted confounding factors (e.g., solvent effects in in vitro assays) .

Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?

  • Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulates interactions with enzymes or solvents.
  • Retrosynthetic Analysis : Tools like ICSynth (CAS) propose viable routes using fragment-based libraries. Validate computational predictions with small-scale reactions before scaling up .

Q. How can researchers design robust biological screening assays for this compound?

  • In silico docking : Prioritize target proteins (e.g., kinases, GPCRs) using structural similarity to known active compounds.
  • In vitro assays : Use cell-free systems (e.g., enzyme inhibition) to minimize confounding variables.
  • Dose-response curves : Include at least six concentrations to calculate IC50_{50}/EC50_{50} values accurately. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) to ensure reproducibility .

Methodological Best Practices

  • Data Contradiction Analysis : Use statistical tools (e.g., Grubbs' test for outliers) and meta-analysis frameworks to reconcile conflicting results .
  • Scalability : Transition from batch to flow chemistry for multi-gram synthesis while monitoring reaction exothermicity .
  • Ethical Compliance : Adhere to ECHA guidelines for compound handling and data reporting to ensure regulatory compliance .

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